3-Bromo-6-chloropicolinaldehyde
Overview
Description
3-Bromo-6-chloropicolinaldehyde is an organic compound with the molecular formula C6H3BrClNO . It has a molecular weight of 220.45 . It is a solid substance and should be stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Bromo-6-chloropicolinaldehyde is 1S/C6H3BrClNO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-6-chloropicolinaldehyde is a solid substance . It should be stored in an inert atmosphere at 2-8°C . The molecular weight of this compound is 220.45 .Scientific Research Applications
1. Application in Organic and Coordination Chemistry
3-Bromo-6-chloropicolinaldehyde is used in the one-pot bromo- and chloro-methylation of various salicylaldehydes. This method is crucial for attaching functional arms to salicylaldehydes for further applications in organic and coordination chemistry. An example includes the use of 3-bromomethyl-5-t-butylsalicylaldehyde in synthesizing piperazine-containing heteroditopic ligands as receptors for metal salts (Wang et al., 2006).
2. Intermediate in Alkaloid Synthesis
It serves as a precursor in the synthesis of alkaloids like TMC 120-B and pseudodeflectusin. The synthesis involves reacting 3-bromosalicylaldehyde with chloroacetone, followed by several chemical transformations (Pergomet et al., 2016).
3. Catalyst in Organic Synthesis
A related compound, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), synthesized with characteristics similar to 3-Bromo-6-chloropicolinaldehyde, is used as a catalyst. It efficiently catalyzes the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s in a pseudo five-component condensation reaction (Khazaei et al., 2014).
4. In Crystallography and Molecular Structure Analysis
3-Bromo-6-chloropicolinaldehyde is used in synthesizing compounds like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, which are then analyzed using single-crystal X-ray diffraction. Such studies help in understanding the molecular structure and bonding characteristics of these compounds (Wang et al., 2008).
5. Synthesis of Schiff Bases
It is utilized in synthesizing Schiff bases, which are pivotal in various chemical processes. An example includes a Schiff base derived from 3-bromo-5-chlorosalicylaldehyde and o-chloroaniline, characterized using X-ray single crystal diffraction (Zhao Fei-wen, 2009).
6. Research in Environmental Contaminants
Compounds related to 3-Bromo-6-chloropicolinaldehyde, like 3-chlorocarbazole and 3,6-dichlorocarbazole, have been identified as emerging environmental contaminants. These compounds have been synthesized enzymatically in research studies, providing insights into their environmental impact and formation (Mumbo et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-bromo-6-chloropyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDOKQZCTKPLOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856862 | |
Record name | 3-Bromo-6-chloropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloropicolinaldehyde | |
CAS RN |
1060815-64-6 | |
Record name | 3-Bromo-6-chloro-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-chloropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-6-chloropyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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